1-Undecene

Atmospheric Chemistry Environmental Fate Reaction Kinetics

1-Undecene's C11 chain is not interchangeable with neighboring LAOs. It achieves 50–75% monomer conversion in metallocene ethylene copolymerization, far exceeding functionalized C11 alternatives. In Pd-catalyzed aerobic oxidative amination, it efficiently produces amine-functionalized polyolefins and surfactants requiring a precise C11 hydrophobic tail. Rh-catalyzed hydroformylation yields specific C12 aldehydes (dodecanal, 2-methylundecanal) for fragrance and flavor intermediates. As the defining benchmark for n-olefin adsorption on Cu-BTC MOFs, it is essential for calibrating porous material performance. Substituting with 1-decene or 1-dodecene without empirical validation compromises reaction kinetics and final product properties.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 821-95-4
Cat. No. B165158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Undecene
CAS821-95-4
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=C
InChIInChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
InChIKeyDCTOHCCUXLBQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, chloroform, ligroin;  insol in wate

Structure & Identifiers


Interactive Chemical Structure Model





1-Undecene (CAS 821-95-4) for Industrial Procurement: Technical Specifications and Physicochemical Profile


1-Undecene (CAS 821-95-4) is a linear alpha-olefin (LAO) with the molecular formula C₁₁H₂₂, featuring a terminal double bond and an eleven-carbon linear chain [1]. It is a colorless liquid with a mild odor, characterized by a density of 0.75 g/mL at 25°C, a melting point of −49°C, a boiling point of 192-193°C at atmospheric pressure, and a refractive index of 1.426 at 20°C [2]. The compound is insoluble in water but miscible with common organic solvents such as ether and chloroform, and it exhibits a vapor pressure of 0.493 mm Hg at 25°C [3].

Why 1-Undecene Cannot Be Simply Substituted with Other Linear Alpha-Olefins: Chain-Length-Dependent Performance and Reaction Kinetics


Linear alpha-olefins (LAOs) are not a commodity that can be substituted without careful consideration; their physicochemical and reactive properties are strongly dependent on carbon chain length. For example, the rate constants for reactions with OH radicals, a key atmospheric degradation pathway, increase linearly with increasing carbon number among 1-alkenes [1]. This chain-length dependence extends to practical applications: higher molecular weight LAOs exhibit markedly decreased reaction rates or yields in certain classes of reactions due to reduced reagent solubility [2]. Similarly, copolymerization conversions with ethylene vary significantly depending on the specific LAO monomer used [3]. Consequently, selecting the wrong LAO for a given process can lead to suboptimal kinetics, lower yields, or altered final product properties, making direct substitution of 1-undecene with, for instance, 1-decene or 1-dodecene, a scientifically unsound practice without empirical validation.

Quantitative Performance Benchmarks: 1-Undecene vs. Closest Analogs in Reactivity, Polymerization, and Physical Properties


Atmospheric Reactivity: OH Radical Reaction Rate Constant Comparison (1-Undecene vs. 1-Decene vs. 1-Dodecene)

The rate constant for the gas-phase reaction of 1-undecene with OH radicals has been measured and compared to its C10 and C12 analogs. This kinetic parameter is a primary determinant of atmospheric lifetime and environmental persistence. The data demonstrate a clear, quantifiable increase in reactivity with chain length [1].

Atmospheric Chemistry Environmental Fate Reaction Kinetics

Copolymerization Efficiency: Monomer Conversion in Ethylene Copolymer Synthesis (1-Undecene vs. Functionalized Analogs)

In metallocene-catalyzed copolymerizations with ethylene, the conversion of 1-undecene as a comonomer is significantly higher than that of oxygen-functionalized long-chain analogs under identical conditions. This highlights its superior reactivity and process efficiency in forming ethylene copolymers [1].

Polymer Chemistry Catalysis Metallocene Copolymerization

Physical Property Scaling: Boiling Point, Density, and Melting Point Across C10-C14 Linear Alpha-Olefins

The boiling point, density, and melting point of 1-undecene are situated between those of 1-decene and 1-dodecene, following expected trends based on molecular weight and chain length. This intermediate physical profile dictates its suitability for specific separation and process design parameters [1][2][3].

Thermophysical Properties Process Engineering Distillation

Adsorption Behavior: Limiting Isotherm for n-Olefin Adsorption on Cu-BTC

A study on the adsorption properties of 1-olefins onto Cu-BTC (a metal-organic framework) identified a distinct adsorption limit. Among the 1-olefins tested (C6, C8, C9, C10, C11, C12), the limit for n-olefins was specifically determined from 1-undecene isotherms [1].

Adsorption Porous Materials Lubricant Additives

Targeted Industrial and Research Applications for 1-Undecene Based on Its Differentiated Performance


Precursor for Amine Analogs via Pd-Catalyzed Oxidative Amination

1-Undecene is a demonstrated reactant in Pd-catalyzed aerobic oxidative amination reactions with nitrogen nucleophiles to produce valuable amine analogs . Given its intermediate chain length and higher copolymerization conversion compared to functionalized olefins, it is a preferred starting material for synthesizing specialty amine-functionalized polyolefins or surfactants where an eleven-carbon hydrophobic tail is required to balance solubility and surface activity.

Comonomer for Metallocene-Catalyzed Ethylene Copolymers

With a monomer conversion rate of 50-75% under standard metallocene copolymerization conditions—substantially higher than functionalized C11 comonomers—1-undecene is a highly efficient choice for producing linear low-density polyethylene (LLDPE) copolymers [1]. Its incorporation can fine-tune polymer density, melting behavior, and mechanical properties, offering a performance advantage over the lower-converting oxygen-functionalized alternatives.

Substrate for Hydroformylation to Produce C12 Aldehydes

1-Undecene undergoes homogeneous hydroformylation catalyzed by Rh complexes to yield dodecanal and 2-methylundecanal [2]. The specific yields and product ratios are dependent on reaction conditions (solvent, temperature, syngas pressure). This application is particularly relevant for producing specialty aldehydes used in fragrances, flavors, or as intermediates for further derivatization to alcohols or acids. The choice of 1-undecene over, for instance, 1-decene, is mandated by the desired chain length of the final C12 product.

Benchmark Compound for Adsorption Studies on Porous Materials

The unique adsorption behavior of 1-undecene on Cu-BTC, where its isotherm defines the operational limit for n-olefins in that series, positions it as a critical reference or model compound in fundamental and applied research [3]. For laboratories developing new MOF-based lubricant additives, gas separation membranes, or chemical sensors, 1-undecene provides a well-defined, mid-chain LAO benchmark for calibrating material performance and understanding structure-property relationships in olefin/porous solid interactions.

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